molecular formula C28H21P B14390483 2,3,4,5-Tetraphenyl-2H-phosphole CAS No. 89982-91-2

2,3,4,5-Tetraphenyl-2H-phosphole

Katalognummer: B14390483
CAS-Nummer: 89982-91-2
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: YMILOSPRFQSUPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5-Tetraphenyl-2H-phosphole is an organophosphorus compound with the chemical formula C28H21P. It is a derivative of phosphole, a five-membered heterocycle containing one phosphorus atom. This compound is characterized by the presence of four phenyl groups attached to the 2, 3, 4, and 5 positions of the phosphole ring, making it highly aromatic and stable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetraphenyl-2H-phosphole typically involves the reaction of zirconocene dichloride with butyllithium in the presence of 2-butyne, followed by the addition of dichlorophenylphosphine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is cooled to -78°C using a dry ice-acetone bath during the addition of butyllithium and dichlorophenylphosphine. After the reaction is complete, the product is purified by vacuum distillation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require larger reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-Tetraphenyl-2H-phosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,3,4,5-Tetraphenyl-2H-phosphole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3,4,5-Tetraphenyl-2H-phosphole involves its interaction with molecular targets through its aromatic and phosphorus-containing structure. The phenyl groups provide stability and facilitate interactions with other molecules, while the phosphorus atom can participate in coordination with metals and other elements. These interactions can lead to various chemical transformations and biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3,4,5-Tetraphenyl-2H-phosphole is unique due to its combination of aromatic stability and the presence of a reactive phosphorus atom. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

89982-91-2

Molekularformel

C28H21P

Molekulargewicht

388.4 g/mol

IUPAC-Name

2,3,4,5-tetraphenyl-2H-phosphole

InChI

InChI=1S/C28H21P/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,27H

InChI-Schlüssel

YMILOSPRFQSUPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(=C(C(=P2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.